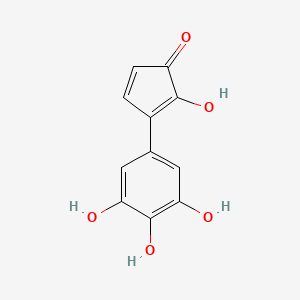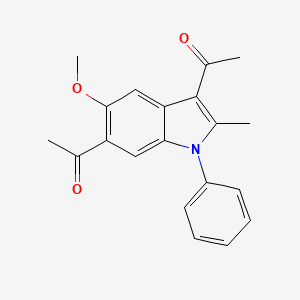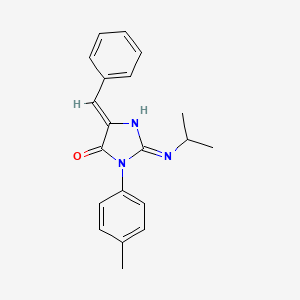
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a cyclopentadienone core, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trihydroxybenzaldehyde with cyclopentadienone in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base catalyst.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: The compound may modulate cell signaling pathways, leading to effects on cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Ferulic Acid: A phenolic compound with anti-inflammatory and antioxidant activities.
Catechol: A simple phenolic compound with antioxidant properties.
Uniqueness
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one is unique due to its cyclopentadienone core, which imparts distinct chemical reactivity and potential for diverse applications. Its multiple hydroxyl groups also enhance its antioxidant capacity compared to simpler phenolic compounds.
Properties
Molecular Formula |
C11H8O5 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-hydroxy-3-(3,4,5-trihydroxyphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8O5/c12-7-2-1-6(10(7)15)5-3-8(13)11(16)9(14)4-5/h1-4,13-14,16H,(H,12,15) |
InChI Key |
NUYBGGJKYSWMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C1C2=CC(=C(C(=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B15284130.png)
![3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B15284134.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15284142.png)
![11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B15284144.png)
![6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B15284145.png)

![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B15284171.png)
![4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B15284179.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B15284188.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B15284202.png)
![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol](/img/structure/B15284205.png)
![N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284218.png)
![N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284229.png)

